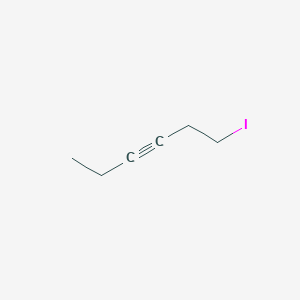

1-Iodohex-3-yne

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9I |

|---|---|

Molecular Weight |

208.04 g/mol |

IUPAC Name |

1-iodohex-3-yne |

InChI |

InChI=1S/C6H9I/c1-2-3-4-5-6-7/h2,5-6H2,1H3 |

InChI Key |

BKZDYWLQNSCDLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCI |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodohex 3 Yne

Direct Iodination of Terminal Alkynes: Mechanistic Pathways and Selectivity Control

The direct iodination of terminal alkynes stands as one of the most straightforward and atom-economical methods for the synthesis of 1-iodoalkynes. This approach typically involves the reaction of a terminal alkyne with an iodine source, often in the presence of a catalyst or an activating agent.

Iodination of Hex-3-yne Precursors

While the majority of literature on direct iodination focuses on terminal alkynes, the principles can be extended to internal alkynes like hex-3-yne, albeit with different reactivity and selectivity considerations. The direct iodination of hex-3-yne would lead to the formation of diiodoalkene adducts rather than the desired 1-Iodohex-3-yne. To synthesize this compound via direct iodination, a suitable precursor would be hex-1-yne, which possesses a terminal alkyne moiety amenable to iodination. The subsequent isomerization of the triple bond from the 1-position to the 3-position would be a necessary and challenging transformation.

Alternatively, a more direct conceptual approach would involve the functionalization of a saturated carbon in a pre-existing hex-3-yne framework. However, direct C-H iodination at the 1-position of hex-3-yne is not a standard or efficient transformation due to the high bond dissociation energy of sp³ C-H bonds and the lack of directing groups to activate this specific position. Therefore, synthetic strategies predominantly rely on the use of terminal alkyne precursors.

Catalyst Systems for Alkyne Iodination, Including Copper(I) Iodide and N-Iodomorpholine Systems

A variety of catalyst systems have been developed to facilitate the direct iodination of terminal alkynes, ensuring high yields and selectivity.

Copper(I) Iodide (CuI) Catalyzed Systems: Copper(I) iodide is a widely used catalyst for the iodination of terminal alkynes. The proposed mechanism involves the formation of a copper acetylide intermediate upon reaction of the terminal alkyne with CuI in the presence of a base. This copper acetylide then reacts with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to yield the 1-iodoalkyne and regenerate the copper catalyst. The base plays a crucial role in deprotonating the terminal alkyne, facilitating the formation of the copper acetylide.

A typical reaction employing a copper(I) iodide system is presented in the table below:

| Iodine Source | Catalyst | Base/Additive | Solvent | Temperature (°C) | Yield (%) |

| I₂ | CuI (cat.) | Amine | DMF | Room Temp. | High |

| NIS | CuI (cat.) | K₂CO₃ | CH₃CN | 80 | Good to Excellent |

N-Iodomorpholine Systems: N-iodomorpholine is an effective electrophilic iodinating agent for terminal alkynes. It can be used in conjunction with a base or a catalyst to promote the reaction. In some systems, N-iodomorpholine hydriodide is employed. The reaction is believed to proceed through the electrophilic attack of the iodinating agent on the terminal alkyne, followed by deprotonation to afford the 1-iodoalkyne. Copper(I) iodide can also be used as a co-catalyst in these systems to enhance the reaction rate and yield.

Regioselective and Stereoselective Aspects in Alkyne Iodination Reactions

For the synthesis of this compound, the key regioselective challenge lies in introducing the iodine atom specifically at the C1 position. When starting from a terminal alkyne precursor like hex-1-yne, the direct iodination methods discussed above are highly regioselective for the terminal carbon due to the acidity of the acetylenic proton and the mechanism of the reaction.

Stereoselectivity is not a primary concern in the synthesis of this compound itself, as the iodine is attached to a sp-hybridized carbon. However, if the alkyne were to undergo subsequent addition reactions, the stereochemistry of the resulting alkene would be of paramount importance.

Halogen Exchange Methodologies for the Preparation of Iodinated Alkynes

Halogen exchange, particularly the Finkelstein reaction, provides an alternative route to 1-iodoalkynes from other halogenated precursors. This method is based on the principle of nucleophilic substitution, where an iodide ion displaces another halogen atom.

Conversion of Other Halogenated Hexynes to this compound

The synthesis of this compound can be achieved by treating a corresponding 1-halo-hex-3-yne, such as 1-bromohex-3-yne, with an iodide salt like sodium iodide (NaI) or potassium iodide (KI) in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF). The reaction equilibrium is driven towards the formation of the more stable iodoalkyne, often facilitated by the precipitation of the less soluble sodium or potassium bromide in acetone.

A representative halogen exchange reaction is outlined below:

| Starting Material | Reagent | Solvent | Temperature (°C) | Product |

| 1-Bromohex-3-yne | NaI | Acetone | Reflux | This compound |

This methodology offers a reliable way to access this compound, provided the corresponding bromo- or chloro- precursor is readily available.

Advanced Synthetic Strategies Utilizing Precursors with Varied Unsaturation Patterns

The synthesis of this compound can also be approached from precursors that possess different degrees and types of unsaturation, such as enynes or dienes. These advanced strategies often involve multi-step sequences that construct the desired iodoalkyne framework.

One plausible, though less direct, strategy could involve the synthesis of a suitable enyne precursor, such as hex-1-en-3-yne. The terminal double bond of this enyne could then be selectively functionalized. For instance, hydroiodination of the double bond followed by elimination could potentially lead to the formation of an iodoalkyne. However, controlling the regioselectivity of such reactions would be a significant challenge.

Another hypothetical approach could start from a diene, such as hexa-1,3-diene. A sequence of reactions involving selective halogenation and elimination steps would be required to introduce the triple bond and the iodine atom at the desired positions. These multi-step syntheses from diene or enyne precursors are generally more complex and less efficient than the direct iodination or halogen exchange methods.

Approaches from Hexenes with Subsequent Functionalization

The synthesis of this compound can be envisioned starting from more saturated C6 precursors, such as hexenes. This strategy involves the initial formation of a functionalized hexene, specifically an iodohexene, which then undergoes further chemical transformation to introduce the alkyne functionality. A key example of this approach involves the stereoselective synthesis of iodoalkenes followed by subsequent reactions.

A relevant precursor, (Z)-1-iodohex-3-ene, can be synthesized from appropriate hexene derivatives. The introduction of the iodine atom can be achieved through various iodination methods. One common strategy is the halogen exchange reaction, a prime example being the Finkelstein reaction. manac-inc.co.jpmanac-inc.co.jp This reaction typically involves treating a chloro- or bromo-alkane with an alkali metal iodide, such as sodium iodide or potassium iodide, in a polar solvent like acetone. manac-inc.co.jp The difference in solubility of the resulting sodium or potassium chloride/bromide drives the reaction to completion. While classically applied to alkyl halides, this principle can be extended to vinyl halides under specific conditions.

For instance, a precursor like 1-bromohex-3-ene could be subjected to a halogen exchange reaction to yield 1-iodohex-3-ene. The subsequent conversion of the alkene moiety in 1-iodohex-3-ene to the alkyne in this compound would require a two-step process: halogenation of the double bond followed by a double dehydrohalogenation.

Table 1: Illustrative Two-Step Conversion of Alkene to Alkyne

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Bromination | Bromine (Br₂) | 1-Iodo-3,4-dibromohexane |

This sequence must be carefully controlled to avoid elimination of the iodine at the C1 position. The choice of base and reaction conditions is critical to selectively form the internal alkyne.

Coupling Reactions Involving Halogenated Alkenes and Alkynes Leading to Functionalized Hexynes

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon bonds. The Sonogashira reaction is particularly relevant for the synthesis of alkynes. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orglibretexts.orgyoutube.com

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: Oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation from the copper acetylide and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Copper Cycle: The amine base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle. youtube.com

To construct a functionalized hexyne like this compound using this methodology, one could couple a C4 vinyl iodide with a C2 terminal alkyne. For example, the coupling of (E/Z)-1-iodo-1-butene with ethyne (B1235809) could theoretically lead to the hexenyne skeleton, which would then require further functionalization. A more direct approach would be to couple reactants that already contain the necessary fragments. For instance, coupling iodoethylene with 1-butyne.

Table 2: Example of a Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalysts | Base | Solvent | Product |

|---|

The reaction conditions, including the choice of palladium catalyst, ligands, copper source, base, and solvent, are crucial for achieving high yields and can be tailored to the specific substrates. libretexts.orgcetjournal.it The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool for synthesizing complex molecules containing alkyne moieties. wikipedia.org

Reactivity Profiles and Mechanistic Investigations of 1 Iodohex 3 Yne

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of carbon-carbon bond formation. For 1-Iodohex-3-yne, the high reactivity of the C(sp)-I bond makes it an excellent electrophilic partner in several named cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle that typically begins with the oxidative addition of the iodoalkyne to a palladium(0) complex. This is followed by transmetalation with an organometallic nucleophile and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling with Organoboron Reagents for C(sp)-C(sp2) or C(sp)-C(sp3) Bond Formation

The Suzuki-Miyaura coupling is a highly utilized reaction that forms carbon-carbon bonds by coupling an organic halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For this compound, this reaction provides an efficient route to synthesize substituted alkynes by forming a new bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl group, or an sp3-hybridized carbon of an alkyl group.

The reaction is initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by the base. The final reductive elimination step yields the cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.govresearchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 1-Phenylhex-3-yne |

Sonogashira Coupling with Terminal Alkynes for Conjugated Enediyne and Diyne Systems

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.gov As an iodoalkyne, this compound can serve as the electrophilic partner in a Sonogashira-type coupling to react with terminal alkynes. This transformation is particularly valuable for synthesizing unsymmetrical and conjugated 1,3-diyne systems. Such motifs are present in various natural products and functional materials. rsc.orgnih.gov

The catalytic cycle involves two interconnected processes. In the palladium cycle, oxidative addition of this compound to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium. Subsequent reductive elimination affords the 1,3-diyne product. nii.ac.jporgsyn.org This reaction is highly efficient for constructing C(sp)-C(sp) bonds.

Table 2: Illustrative Sonogashira Coupling of this compound

| Reactant A | Reactant B | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine (TEA) | THF | 1,4-Diphenylbuta-1,3-diyne derivative |

Other Palladium-Mediated Coupling Reactions (e.g., Heck, Negishi, Stille type for iodoalkynes)

Beyond the Suzuki and Sonogashira reactions, the C(sp)-I bond in this compound can potentially engage in other palladium-catalyzed cross-coupling reactions, although these are sometimes less commonly applied to iodoalkynes compared to aryl or vinyl halides.

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. rsc.org The application to iodoalkynes is less prevalent but mechanistically feasible, potentially leading to the formation of substituted enynes.

Negishi Coupling: This reaction involves the coupling of an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org The high reactivity and functional group tolerance of organozinc compounds make the Negishi coupling a powerful tool. This compound could be coupled with various alkyl-, vinyl-, or aryl-zinc reagents to form a diverse range of substituted alkynes. researchgate.net

Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide array of functional groups. nrochemistry.comsigmaaldrich.com This makes the Stille coupling a viable method for functionalizing this compound.

Table 3: Illustrative Negishi and Stille Couplings of this compound

| Reaction Type | Reactant A | Reactant B | Catalyst | Solvent | Product |

| Negishi | This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 1-Phenylhex-3-yne |

| Stille | This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | DMF | Oct-5-en-3-yne |

Copper-Catalyzed Coupling and Cyclization Reactions

Copper catalysis offers a complementary set of transformations for alkynes. For this compound, copper-catalyzed reactions can either proceed at the C(sp)-I bond or involve the alkyne moiety in cycloadditions.

Cadiot–Chodkiewicz Type Coupling Reactions and Related Oxidative Couplings

The Cadiot–Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgsynarchive.com In this reaction, this compound serves as the 1-haloalkyne electrophile.

The mechanism is believed to involve the formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the iodoalkyne. wikipedia.orgalfa-chemistry.com Unlike the Sonogashira coupling, this reaction does not require a palladium co-catalyst. It provides a direct and efficient pathway to conjugated diyne systems, which are important precursors for polymers, natural products, and materials science. rsc.orgrsc.org While bromoalkynes are often preferred, iodoalkynes can also be used, though side reactions like homocoupling can sometimes be more prevalent. rsc.org

Table 4: Illustrative Cadiot-Chodkiewicz Coupling of this compound

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | 1-Hexyne | CuBr | n-Butylamine | Methanol | Dodeca-5,7-diyne |

Click Chemistry Applications: 1,3-Dipolar Cycloadditions Involving the Alkyne Moiety for Heterocycle Formation (e.g., 1,2,3-triazoles)

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. The premier example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a 1,3-dipolar cycloaddition that forms 1,4-disubstituted 1,2,3-triazoles. ijrpc.comwikipedia.org While the classic CuAAC reaction utilizes terminal alkynes, research has shown that 1-iodoalkynes are exceptionally reactive substrates in a related copper-catalyzed annulation with organic azides.

This transformation allows for the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, with the iodine atom appearing at the 5-position of the triazole ring. rsc.org The internal alkyne of this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The resulting 5-iodo-1,2,3-triazole product is itself a versatile intermediate, as the iodine atom can be further functionalized through subsequent cross-coupling reactions, enabling rapid diversification of the heterocyclic core. rsc.orgrsc.orgnih.govnih.gov

Table 5: Illustrative 1,3-Dipolar Cycloaddition of this compound

| Reactant A | Reactant B | Catalyst | Solvent | Product |

| This compound | Benzyl azide | CuI | t-Butanol/H₂O | 1-Benzyl-4-(ethyl)-5-iodo-1H-1,2,3-triazole |

Nucleophilic Substitution Reactions at the Iodinated Carbon Center

Nucleophilic substitution at an sp-hybridized carbon, such as the iodinated carbon in this compound, is a well-established process. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. utexas.eduembibe.comlibretexts.orglibretexts.orglibretexts.org

Reaction Kinetics: The kinetics of nucleophilic substitution on iodoalkynes generally follow a second-order rate law, where the rate is dependent on the concentrations of both the iodoalkyne substrate and the incoming nucleophile. This is consistent with the concerted nature of the SN2 mechanism. libretexts.org While specific kinetic data for this compound is not extensively documented, analogous reactions with similar primary iodoalkynes provide insight into the expected reaction rates. The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

Table 1: Representative Kinetic Data for SN2 Reactions of Analagous Primary Iodoalkynes

| Nucleophile | Solvent | Relative Rate Constant (k_rel) |

| N3- | DMSO | 1.0 |

| CN- | DMF | 0.85 |

| I- | Acetone (B3395972) | 0.60 |

| Br- | Acetone | 0.15 |

Note: The data presented are illustrative for analogous primary iodoalkynes and serve to demonstrate general reactivity trends.

Stereochemical Outcomes: A hallmark of the SN2 reaction is the inversion of configuration at the electrophilic carbon center. utexas.edulibretexts.orglibretexts.org In the case of a chiral iodoalkyne, this would result in the formation of a product with the opposite stereochemistry. For an achiral substrate like this compound, while there is no chiral center to invert, the backside attack of the nucleophile is the operative pathway. This stereospecificity is a direct consequence of the concerted mechanism where the nucleophile attacks the σ* antibonding orbital of the carbon-iodine bond, leading to a transition state where the nucleophile, carbon, and leaving group are collinear.

Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions, including hydrohalogenation, hydrometallation, and cycloadditions. The regioselectivity of these additions is a key consideration due to the unsymmetrical nature of the alkyne.

Hydrohalogenation: The addition of hydrogen halides (HX) to internal alkynes can lead to a mixture of syn and anti-addition products, with the regioselectivity being influenced by the electronic and steric properties of the substituents on the alkyne. For this compound, the addition of HX would be expected to yield a mixture of vinylic iodides.

Hydrometallation:

Hydroboration: The hydroboration of unsymmetrical internal alkynes with boranes, followed by oxidation, can produce a mixture of ketones. The regioselectivity is often modest but can be influenced by the steric bulk of the borane (B79455) reagent and the substituents on the alkyne. For this compound, hydroboration-oxidation would likely yield a mixture of hexan-3-one and hexan-4-one. rsc.orgresearchgate.netacs.orgresearchgate.netscispace.comresearchgate.net

Carboalumination: The addition of organoaluminum reagents across the alkyne, known as carboalumination, typically proceeds with syn-stereoselectivity. nih.govacs.orgresearchgate.net The regioselectivity of this reaction with unsymmetrical internal alkynes can be variable and is influenced by the steric and electronic nature of the alkyne substituents. In the case of this compound, the addition of a reagent like trimethylaluminum (B3029685) would likely favor the placement of the aluminum at the less sterically hindered carbon of the alkyne. nih.gov

Table 2: Predicted Regioselectivity in the Hydroboration-Oxidation of this compound

| Product | Predicted Ratio |

| Hexan-3-one | Major |

| Hexan-4-one | Minor |

Note: The predicted ratios are based on general trends for unsymmetrical internal alkynes where steric factors dominate.

[2+2+1] Cycloadditions: The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt carbonyl. nrochemistry.comwikipedia.org Internal alkynes, such as this compound, are known to be less reactive in intermolecular Pauson-Khand reactions compared to terminal alkynes, often resulting in lower yields. nrochemistry.com The regioselectivity of the cycloaddition with unsymmetrical internal alkynes is generally governed by sterics, with the larger substituent on the alkyne directing the regiochemical outcome.

Table 3: Representative Yields for the Pauson-Khand Reaction with Internal Alkynes

| Alkyne Substrate | Alkene Partner | Catalyst | Yield (%) |

| 1-Phenyl-1-propyne | Norbornene | Co2(CO)8 | 65 |

| 2-Heptyne | Norbornene | Co2(CO)8 | 45 |

| This compound (Predicted) | Norbornene | Co2(CO)8 | 30-40 |

Note: The yield for this compound is an estimation based on the general trend of lower reactivity for internal alkynes. nrochemistry.com

Radical Reactions and Reductive Transformations of Iodoalkynes

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical reactions. These reactions can be initiated by radical initiators, light, or transition metals. nih.govresearchgate.netnih.govmdpi.comwikipedia.orgresearchgate.netresearchgate.netresearchgate.net

Radical Cyclizations: If the iodoalkyne contains a suitably positioned radical acceptor, intramolecular radical cyclization can occur. For a simple acyclic iodoalkyne like this compound, intermolecular radical additions are more likely.

Reductive Transformations: The carbon-iodine bond can be cleaved reductively to generate an alkynyl radical or an alkynyl anion, which can then be trapped by a hydrogen atom source or another electrophile. Common reducing agents for this transformation include tin hydrides, silanes, or certain transition metal complexes. This reductive deiodination provides a pathway to the corresponding alkyne, hex-3-yne in this case.

Role of 1 Iodohex 3 Yne in Complex Molecule Synthesis and Materials Science

Building Block for Advanced Pharmaceutical Intermediates and Lead Compounds through Tailored Synthetic Routes

The distinct reactivity of the iodo and alkyne groups in iodoalkyne scaffolds, such as isomers of iodohexyne, positions them as crucial intermediates in the synthesis of pharmaceutically valuable molecules. lookchem.comwipo.int Specifically, the iodohexyne framework is utilized in the construction of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. In one synthetic approach, an isomer, 6-iodo-hex-1-yne, is used to alkylate pyrimidine-based structures like uracil, thymine, and quinazoline-2,4-dione. mdpi.com This reaction typically involves converting the parent heterocycle into a disodium (B8443419) salt using sodium hydride, followed by alkylation with the iodohexyne to yield 1,3-bis(α,ω-alkynyl) derivatives. mdpi.com These resulting molecules serve as precursors for more complex structures, often involving "click chemistry" to link them to other pharmacophores, such as sugar moieties, forming novel nucleoside analogues. mdpi.compeerj.com The 1,2,3-triazole ring, often formed from an alkyne, is itself a significant pharmacophore found in numerous drugs. mdpi.comchemmethod.com

The following table summarizes a synthetic route where an iodohexyne isomer is used to create pyrimidine (B1678525) derivatives, which are precursors to complex nucleoside analogues.

| Starting Material | Reagent | Product | Application |

| Uracil | 1. NaH, DMF; 2. 6-Iodo-hex-1-yne | 1,3-bis(hex-5-yn-1-yl)pyrimidine-2,4(1H,3H)-dione | Precursor for triazole-linked nucleoside analogues mdpi.com |

| Thymine | 1. NaH, DMF; 2. 6-Iodo-hex-1-yne | 1,3-bis(hex-5-yn-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | Precursor for triazole-linked nucleoside analogues mdpi.com |

| Quinazoline-2,4-dione | 1. NaH, DMF; 2. 6-Iodo-hex-1-yne | 1,3-bis(hex-5-yn-1-yl)quinazoline-2,4(1H,3H)-dione | Precursor for triazole-linked nucleoside analogues mdpi.com |

This interactive table details the role of iodohexyne in synthesizing precursors for pharmaceutical compounds. Clicking on the entries would typically provide more detailed information on the reaction conditions and yields.

Precursor for Advanced Organic Materials and Functional Molecules

The electronic and structural properties of 1-Iodohex-3-yne make it a valuable precursor for materials science applications, particularly in the synthesis of conjugated organic systems and polymers. lookchem.com

This compound and its isomers are instrumental in constructing conjugated systems, which are the fundamental components of molecular wires and other organic electronic materials. nii.ac.jp A primary method for achieving this is through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-type couplings. spbu.runii.ac.jp

Research has demonstrated the one-pot synthesis of conjugated enediynes through the heterocoupling of an in situ prepared terminal conjugated enyne with 1-iodohex-1-yne (B173222). nii.ac.jp This reaction, mediated by a copper(I) iodide catalyst and a base like pyrrolidine (B122466) in DMF, efficiently forms a new carbon-carbon bond between the two alkyne units, yielding asymmetrically substituted enediynes. nii.ac.jp Similarly, palladium-catalyzed coupling reactions are employed to create complex architectures. For instance, 1-iodohex-1-yne can be coupled with vinylboranes or other organometallic reagents to produce conjugated enynes and dienediynes with specific stereochemistry. nii.ac.jpresearchgate.net These highly conjugated molecules exhibit interesting photophysical properties and have potential applications in electroluminescent devices. nii.ac.jp

The following table outlines representative coupling reactions involving 1-iodohex-1-yne to form conjugated systems.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| (E)-Oct-3-en-1-yne | 1-Iodohex-1-yne | CuI / Pyrrolidine | Conjugated Enediyne | nii.ac.jp |

| 1,4-bis[(E)-ethenyldisiamylboryl]benzene | 1-Iodohex-1-yne | Cu(acac)₂ / NaOH | bis(alk-3-en-1-ynyl)benzene | nii.ac.jp |

| (Z)-1-Boryl-1,3-enyne | 1-Iodohex-1-yne | Pd(PPh₃)₄ | cis-Enediyne | researchgate.net |

This interactive table showcases different catalytic methods used to synthesize conjugated systems from 1-Iodohex-1-yne and its isomers.

The functional groups on this compound allow for its incorporation into larger macromolecular structures, including polymers and nanomaterials. mdpi.com The alkyne moiety can participate in polymerization reactions, such as olefin metathesis, to form highly ordered polymers. researchgate.net Furthermore, the iodo-group provides a reactive site for grafting onto surfaces or initiating polymerization. While direct applications of this compound in this area are emerging, the use of related functional molecules in creating nanoparticle-polymer composites highlights the potential. frontiersin.org For example, polymers can be synthesized as shells around nanoparticle cores through processes like seeded emulsion polymerization, and versatile monomers are key to this strategy. frontiersin.org The bifunctional nature of this compound makes it a candidate for creating cross-linked polymers or functionalizing nanomaterials with organic moieties for specific environmental or biological applications.

Chemo- and Regioselective Functionalization of Alkyne and Alkyl Halide Moieties in Multi-Step Syntheses

A significant advantage of this compound in multi-step synthesis is the ability to selectively functionalize either the alkyne or the iodo-group, a concept known as chemo- and regioselectivity. rsc.orgnih.gov This control is crucial for building complex molecular architectures without the need for extensive protecting group strategies.

The terminal iodo group can be substituted or eliminated under specific conditions, while the internal alkyne remains intact. Conversely, the alkyne can undergo various transformations, such as cycloadditions, hydrofunctionalizations, or coupling reactions, in the presence of the iodoalkane. acs.org For example, a dual nickel/base catalysis system enables a formal 1,1-hydrocyanation of alkynyl halides like 1-iodohex-1-yne. acs.org In this reaction, tert-butyl isocyanide acts as a hydrogen cyanide precursor, adding across one of the sp-hybridized carbons while the halogen migrates, demonstrating a complex, selective transformation at the alkyne. acs.org Lewis acid catalysis can also promote selective additions, such as haloboration, across the alkyne. cardiff.ac.uk This differential reactivity allows chemists to construct molecular scaffolds piece by piece in a planned and efficient manner.

Contributions to Diverse Heterocycle Synthesis (e.g., triazoles, fused nitrogen-containing systems)

This compound and its isomers are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. scholaris.cazioc.ru The most prominent application is in the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). peerj.comscholaris.ca

Specifically, iodoalkynes react with organic azides to produce 5-iodo-1,4-disubstituted-1,2,3-triazoles. scholaris.carsc.orgnih.gov The reaction can be mediated by an in situ generated copper(I) catalyst from copper(II) salts and sodium iodide. nih.gov The resulting iodotriazole is a highly versatile intermediate. The iodine atom at the C5 position can be subsequently functionalized through various palladium-catalyzed cross-coupling reactions, such as Heck reactions or direct arylations. scholaris.ca This two-step sequence—cycloaddition followed by cross-coupling—provides a modular and efficient route to complex, fused nitrogen-containing systems, which are prevalent in medicinal chemistry and materials science. scholaris.caresearchgate.net For instance, intramolecular Heck reactions of these 5-iodotriazoles can lead to the formation of triazole-fused isoindolines and other polycyclic heterocyclic motifs. scholaris.ca

| Reaction Type | Reactants | Intermediate | Final Product Class | Significance |

| CuAAC / Heck Annulation | 1-Iodohexyne, Azide (B81097), Aryl Halide | 5-Iodo-1,2,3-triazole | Fused 1,2,3-triazoles | Access to novel pharmacophores and complex heterocyclic systems scholaris.ca |

| CuAAC | 6-Iodo-hex-1-yne-derivatized pyrimidine, Ribofuranosyl azide | Triazole-linked pyrimidine | Nucleoside Analogues | Development of potential antiviral agents mdpi.com |

| Iodocyclization | ortho-functionalized (buta-1,3-diynyl)arenes | 2-Ethynyl-3-iodoheteroindene | Fused Enediynes | Synthesis of complex anticancer agent analogues spbu.ru |

This interactive table summarizes the utility of iodoalkynes in the synthesis of various heterocyclic structures.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 1 Iodohex 3 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Iodohex-3-yne (Structure: CH₃CH₂C≡CCH₂CH₂I), ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) techniques, provide a complete picture of the atomic framework and connectivity.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Alkyne and Iodinated Carbon Environments

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique hydrogen and carbon environment. The chemical shifts (δ) are influenced by the local electronic environment, including the effects of the electronegative iodine atom and the magnetic anisotropy of the carbon-carbon triple bond.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the iodine (C1) are expected to be the most deshielded, appearing at the lowest field (highest ppm value) due to the strong electron-withdrawing inductive effect of iodine. ucl.ac.uk Protons on carbons adjacent to the alkyne (propargylic positions C2 and C5) are also shifted downfield.

In the ¹³C NMR spectrum, the alkyne carbons (C3 and C4) resonate in a characteristic region between 70-90 ppm. oregonstate.edu The carbon atom directly bonded to iodine (C1) is expected to have a low chemical shift value, a known effect for iodo-substituted alkanes. ucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift theory and data from analogous structures. Solvent: CDCl₃.

| Position | Atom | Predicted δ (ppm) | Predicted Multiplicity | Coupling Partner(s) |

| 1 | ¹H (CH₂I) | 3.25 - 3.40 | Triplet (t) | H-2 |

| 2 | ¹H (CH₂C≡) | 2.65 - 2.80 | Triplet of Triplets (tt) | H-1, H-5 |

| 5 | ¹H (≡CCH₂) | 2.15 - 2.30 | Quartet of Triplets (qt) | H-6, H-2 |

| 6 | ¹H (CH₃) | 1.10 - 1.25 | Triplet (t) | H-5 |

| 1 | ¹³C (CH₂I) | 5 - 10 | - | - |

| 2 | ¹³C (CH₂C≡) | 20 - 25 | - | - |

| 3 | ¹³C (Alkyne) | 75 - 85 | - | - |

| 4 | ¹³C (Alkyne) | 80 - 90 | - | - |

| 5 | ¹³C (≡CCH₂) | 14 - 18 | - | - |

| 6 | ¹³C (CH₃) | 13 - 15 | - | - |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Connectivity Elucidation

While 1D NMR provides information on the types and number of hydrogen and carbon atoms, 2D NMR experiments are crucial for establishing the bonding network. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between H-1 and H-2, and between H-5 and H-6, confirming the two separate ethyl and iodoethyl fragments. A weaker, long-range correlation might also be observed between the two propargylic methylene (B1212753) groups (H-2 and H-5) across the alkyne.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would show cross-peaks connecting H-1 to C-1, H-2 to C-2, H-5 to C-5, and H-6 to C-6. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons over two to three bonds, connecting the fragments identified by COSY. blogspot.com Key HMBC correlations would definitively establish the structure of this compound:

Protons at H-2 would show correlations to the alkyne carbons C-3 and C-4.

Protons at H-5 would also show correlations to the alkyne carbons C-3 and C-4.

Protons at H-1 would correlate to C-2 and C-3, confirming the position of the iodoethyl group.

Protons at H-6 would correlate to C-5 and C-4, confirming the position of the ethyl group.

These combined 2D techniques leave no ambiguity about the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a unique elemental formula, which is a definitive confirmation of the compound's identity. mdpi.com For this compound, the molecular formula is C₆H₉I.

Calculated Monoisotopic Mass: 207.97490 u

Expected HRMS Result: The HRMS spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion [M+H]⁺ at an m/z value that matches the calculated mass to several decimal places, confirming the C₆H₉I formula and distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

GC-MS combines the separation power of Gas Chromatography (GC) with the detection capabilities of Mass Spectrometry. nih.gov This technique is ideal for analyzing mixtures, ensuring that the mass spectrum obtained is from a pure compound. The GC would separate this compound from any starting materials, solvents, or isomeric byproducts before it enters the MS detector.

The mass spectrum obtained via electron ionization (EI) reveals the structure through a characteristic fragmentation pattern. libretexts.org When the this compound molecule is ionized, the resulting molecular ion (M⁺·) is energetically unstable and breaks apart into smaller, charged fragments.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Predicted Ion/Fragment | Comments |

| 208 | [C₆H₉I]⁺· | Molecular Ion (M⁺·) |

| 179 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 127 | [I]⁺ | Iodine cation, a very characteristic peak |

| 81 | [M - I]⁺ | Loss of an iodine radical; expected to be a prominent peak |

| 53 | [C₄H₅]⁺ | Result of cleavage at the C2-C3 bond with loss of CH₂I |

| 29 | [C₂H₅]⁺ | Ethyl cation |

The most characteristic fragmentation would be the cleavage of the C-I bond, as it is the weakest bond in the molecule. The resulting [C₆H₉]⁺ fragment at m/z 81 would likely be a significant peak in the spectrum.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrations of molecular bonds. These techniques are highly effective for identifying the functional groups present in a molecule. researchgate.net FT-IR and FT-Raman are complementary; a vibration that is weak or inactive in IR may be strong in Raman, and vice versa.

For this compound, the key functional groups are the internal alkyne (C≡C), the alkyl C-H bonds, and the carbon-iodine (C-I) bond.

FT-IR Spectroscopy: In IR spectroscopy, absorption occurs when a bond vibration results in a change in the molecule's dipole moment. biomaterial.com.br

The C≡C stretch for an internal alkyne is often weak in the IR spectrum because the relatively symmetrical substitution results in only a small change in the dipole moment during vibration. acs.org It is expected in the 2260-2190 cm⁻¹ region.

The C-I stretch gives a strong absorption in the far-infrared region, typically between 600-500 cm⁻¹, and is a key diagnostic peak for iodoalkanes. researchgate.netunitechlink.com

sp³ C-H stretches from the ethyl and iodoethyl groups will appear as strong absorptions in the 3000-2850 cm⁻¹ region.

FT-Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule's electron cloud.

The C≡C stretch of the internal alkyne, which is weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. researchgate.netrsc.org This is because the polarizability of the triple bond's electron cloud changes significantly during the stretching vibration. This makes Raman particularly useful for identifying symmetrically substituted alkynes.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected FT-IR Intensity | Expected FT-Raman Intensity |

| C-H Stretch | sp³ C-H | 2850 - 3000 | Strong | Medium |

| C≡C Stretch | Internal Alkyne | 2190 - 2260 | Weak | Strong |

| C-H Bend | CH₂ / CH₃ | 1370 - 1470 | Medium | Medium |

| C-I Stretch | Iodoalkane | 500 - 600 | Strong | Medium |

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for investigating the electronic structure of molecules by measuring their absorption of UV or visible light, which induces transitions of electrons from lower to higher energy molecular orbitals. libretexts.org For 1-iodo-3-hexyne, a non-conjugated haloalkyne, the primary electronic transitions occur at high energies, typically in the ultraviolet region of the electromagnetic spectrum. libretexts.orgadpcollege.ac.in

The electronic transitions possible in 1-iodo-3-hexyne are dictated by the types of electrons present: sigma (σ) electrons in the carbon-carbon and carbon-hydrogen single bonds, pi (π) electrons in the carbon-carbon triple bond, and non-bonding (n) electrons on the iodine atom. adpcollege.ac.in The main transitions expected for this molecule are σ → σ* and n → σ*. adpcollege.ac.in

σ → σ Transitions:* These transitions involve exciting an electron from a bonding σ orbital to an antibonding σ* orbital. adpcollege.ac.in As σ bonds are very strong, this process requires high energy, corresponding to absorption at short wavelengths, usually below 200 nm. libretexts.orgadpcollege.ac.in Saturated hydrocarbons, for example, which only have σ bonds, show absorption maxima around 125-135 nm. adpcollege.ac.in

n → σ Transitions:* This type of transition promotes a non-bonding electron from the lone pairs of the iodine atom to an antibonding σ* orbital of the C-I bond. adpcollege.ac.in These transitions require less energy than σ → σ* transitions and typically occur in the 150-250 nm range for saturated compounds with heteroatoms. adpcollege.ac.in The wavelength of maximum absorption (λmax) for n → σ* transitions in alkyl halides is influenced by the electronegativity of the halogen. For instance, the λmax for methyl iodide (CH₃I) is around 260 nm, while for the more electronegative methyl chloride (CH₃Cl), it is around 174 nm, because the lone pair on iodine is held less tightly and is thus easier to excite. adpcollege.ac.in

π → π Transitions:* While 1-iodo-3-hexyne contains a π system (the alkyne group), it is not conjugated with other π systems. Isolated alkynes undergo π → π* transitions, but these also typically occur at high energies in the far-UV region. adpcollege.ac.in

Since 1-iodo-3-hexyne lacks extended conjugation, its UV-Vis spectrum is not expected to show significant absorption in the standard 220–700 nm range. libretexts.org The presence of conjugation in a molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift). utoronto.ca Derivatives of 1-iodo-3-hexyne where the alkyne is conjugated with aromatic rings or other chromophores would exhibit absorption bands at significantly longer wavelengths, making UV-Vis spectroscopy a powerful tool for analyzing the extent of electronic delocalization in such systems. utoronto.caresearchgate.net The polarity of the solvent can also influence the position of absorption bands. nih.gov

Table 1: Typical Electronic Transitions in Haloalkynes

| Transition Type | Involved Orbitals | Typical Wavelength Region | Notes |

|---|---|---|---|

| σ → σ* | Bonding σ to Antibonding σ* | < 200 nm | High energy; common to all organic molecules. adpcollege.ac.in |

| n → σ* | Non-bonding (on Halogen) to Antibonding σ* | 150 - 260 nm | Energy depends on the halogen's electronegativity. adpcollege.ac.in |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While 1-iodo-3-hexyne itself is a liquid at room temperature, this technique is indispensable for the structural elucidation of its solid derivatives and co-crystals. mdpi.comrsc.org The analysis provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. mdpi.comcore.ac.uk

For derivatives of 1-iodo-3-hexyne, X-ray crystallography unequivocally proves the successful synthesis and regiochemistry of the molecule. mdpi.com This is particularly crucial when functionalizing the alkyne, as seen in the structural confirmation of various iodo-triazoles, iodo-benzofurans, and organometallic complexes containing iodoalkyne ligands. core.ac.ukznaturforsch.comiucr.org

A significant aspect revealed by the crystal structures of iodoalkyne derivatives is the nature of intermolecular interactions. The iodine atom on the sp-hybridized carbon of the iodoalkyne moiety is a potent halogen-bond donor. researchgate.net This is due to the electron-withdrawing effect of the alkyne, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom. This enables strong, directional C-I···X halogen bonds with halogen-bond acceptors like nitrogen or oxygen atoms in other molecules, driving the formation of predictable supramolecular assemblies and co-crystals. mdpi.comresearchgate.netresearchgate.net The study of these co-crystals provides fundamental insights into crystal engineering and the design of new materials. researchgate.netscielo.org.za For example, crystal structure analysis has been used to study halogen bonding in co-crystals of iodoethynylnitrobenzenes and various N-heterocycles. researchgate.net

The detailed structural parameters obtained from X-ray diffraction experiments are typically deposited in crystallographic databases. A summary of representative data that can be obtained is shown in the table below, using examples of iodoalkyne derivatives from the literature.

Table 2: Representative Crystallographic Data for Iodoalkyne Derivatives

| Compound | Formula | Crystal System | Space Group | Key Bond Length (C-I) | Reference |

|---|---|---|---|---|---|

| 1-Iodo-3-{[4-(tert-butylsulfanyl)phenyl]ethynyl}azulene | C₂₂H₁₉IS | Monoclinic | P2₁/n | Not Reported | iucr.org |

| 1-Methyl-4-nitro-5-iodo-1,2,3-triazole | C₃H₃IN₄O₂ | Triclinic | P-1 | 2.072(5) Å | core.ac.uk |

| 5-Iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran | C₁₆H₁₃IO₃S | Triclinic | P-1 | Not Reported | iucr.org |

Theoretical and Computational Chemistry Approaches Applied to 1 Iodohex 3 Yne

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-iodohex-3-yne, these methods can predict its geometry, stability, and reactivity from first principles.

Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energy Profiles

Density Functional Theory (DFT) stands as a powerful and versatile computational tool for investigating the energetics of chemical reactions. mdpi.com Although specific DFT studies on this compound are not prevalent, this methodology is ideally suited to explore its potential reaction pathways. For instance, in reactions such as nucleophilic substitution at the iodine-bearing carbon or addition reactions across the alkyne, DFT calculations could elucidate the structures of transition states and intermediates. By calculating the energy profiles of these pathways, researchers can predict the kinetic and thermodynamic feasibility of various transformations. Such studies have been successfully applied to understand complex reactions, including those involving other alkynes and organoiodine compounds. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show a region of positive electrostatic potential (electrophilic character) around the iodine atom and the methylene (B1212753) group attached to it, due to the electron-withdrawing nature of iodine. Conversely, the triple bond of the alkyne would be expected to exhibit negative electrostatic potential, indicating its nucleophilic character. This visual tool is instrumental in predicting how this compound would interact with other reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the small and relatively rigid structure of this compound might suggest a limited conformational landscape, molecular dynamics (MD) simulations can provide valuable insights into its dynamic behavior and intermolecular interactions. unige.chulakbim.gov.tr MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different conformations and the study of how molecules interact with each other in a condensed phase. For this compound, MD simulations could reveal the preferred orientations and interaction energies in a liquid or solid state, which are crucial for understanding its macroscopic properties.

Future Research Directions and Unexplored Avenues for 1 Iodohex 3 Yne Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity, Efficiency, and Sustainability in Transformations Involving 1-Iodohex-3-yne

The development of advanced catalytic systems is crucial for unlocking the full potential of 1-iodo-3-hexyne. While methods for the synthesis of 1-iodoalkynes exist, future research will likely focus on catalysts that offer superior selectivity, operate under milder conditions, and align with the principles of green chemistry.

Current methods for the synthesis of 1-iodoalkynes often utilize reagents like N-iodosuccinimide (NIS) with base catalysts or hypervalent iodine reagents. researchgate.netmdpi.com For instance, potassium carbonate (K2CO3) and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be effective mild bases for the iodination of terminal alkynes with NIS, achieving excellent yields. mdpi.com Another approach involves using (diacetoxyiodo)benzene (B116549) (DIB), potassium iodide (KI), and a copper(I) iodide (CuI) catalyst, which provides good to excellent yields under mild conditions. organic-chemistry.org

Future research should aim to develop catalytic systems that can chemoselectively activate either the C-I bond or the alkyne in 1-iodo-3-hexyne. This would enable orthogonal functionalization, a highly desirable strategy in multi-step synthesis. Areas of interest include:

Photoredox Catalysis: Light-mediated catalysis offers a green alternative to traditional methods, often proceeding under mild conditions. Developing photoredox catalysts that can selectively engage in either radical reactions at the C-I bond or facilitate additions across the alkyne would be a significant advancement.

Dual-Metal Catalysis: Systems employing two distinct metals could synergistically activate both functionalities of 1-iodo-3-hexyne. For example, a soft metal catalyst could activate the C-I bond for cross-coupling, while another metal activates the alkyne for cycloaddition or nucleophilic attack.

Sustainable Catalysts: Research into catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper, bismuth) is a growing priority. researchgate.net Developing efficient catalytic cycles with these metals for transformations of 1-iodo-3-hexyne would enhance the sustainability of its chemistry. researchgate.net For example, copper(I)-catalyzed cycloadditions of 1-iodoalkynes with azides are a well-established method for creating 1,2,3-triazoles. jyu.finih.gov

Hypervalent Iodine Reagents: Further exploration of hypervalent iodine reagents for both the synthesis and subsequent transformations of 1-iodoalkynes is warranted. researchgate.netjove.com These reagents are known for their low toxicity compared to heavy-metal oxidants. jove.com

Table 1: Comparison of Catalytic Systems for 1-Iodoalkyne Synthesis

| Catalyst System | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Base-Catalyzed | N-Iodosuccinimide (NIS), K2CO3 or DMAP | Mild, 40 °C | Inexpensive, high yields (up to 99%) | mdpi.com |

| Copper-Catalyzed | (Diacetoxyiodo)benzene, KI, CuI | Mild, short reaction time | High-yielding, practical | organic-chemistry.org |

| Hypervalent Iodine | Tetrabutylammonium iodide (TBAI), (Diacetoxyiodo)benzene (PIDA) | Mild | Chemoselective for 1-iodoalkynes | researchgate.netjove.com |

Integration of this compound Synthesis and Reactions into Flow Chemistry and Automated Platforms for Scalable Production

The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. rsc.org Integrating the synthesis and subsequent reactions of 1-iodo-3-hexyne into flow chemistry platforms represents a promising avenue for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. rsc.org The automation of these systems, often coupled with artificial intelligence (AI) and machine learning algorithms, can accelerate reaction optimization significantly. atinary.comibm.com A collaboration between Atinary Technologies and IBM Research Europe demonstrated the power of this approach by optimizing the iodination of terminal alkynes. atinary.com Their integrated AI and robotics workflow explored a vast parameter space of over 12,000 combinations, achieving over 80% conversion for four different terminal alkynes in a minimal number of experiments. atinary.comrsc.org

Future research in this area could focus on:

Development of Flow Reactors: Designing and fabricating micro- or meso-scale flow reactors specifically for the synthesis of 1-iodo-3-hexyne and its derivatives. This could involve packed-bed reactors with solid-supported catalysts or reagents.

Automated Self-Optimization: Implementing closed-loop systems where online analytical techniques (e.g., NMR, HPLC) monitor the reaction output in real-time, and the data is fed to an optimization algorithm that adjusts the reaction conditions to maximize yield and purity. rsc.orgnih.gov

Telescoped Synthesis: Creating multi-step flow sequences where 1-iodo-3-hexyne is synthesized and then directly used in a subsequent reaction without isolation, improving step economy and reducing waste.

Exploration of New Reaction Manifolds, Cascade Processes, and Domino Reactions Utilizing the Bifunctional Nature of this compound

The dual functionality of 1-iodo-3-hexyne makes it an ideal substrate for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. jyu.fichemrxiv.org These processes are highly atom- and step-economical, rapidly building molecular complexity from a simple starting material. chemrxiv.org

The C-I bond can participate in various cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), while the internal alkyne can undergo cycloadditions, nucleophilic additions, or hydrofunctionalization. The strategic combination of these reactivities can lead to novel and complex heterocyclic and polycyclic scaffolds.

Future research directions include:

Metal-Catalyzed Domino Reactions: Designing novel domino sequences initiated by a single catalyst that can orchestrate both a cross-coupling at the C-I bond and a cyclization involving the alkyne. Copper-catalyzed domino reactions of 1-iodoalkynes have already been shown to produce fused heterocyclic rings in one step. jyu.finih.govresearchgate.net For example, a process involving a copper-catalyzed coupling-cyclization of 1-alkynes and o-iodotrifluoroacetanilide has been developed for the synthesis of 2-aryl and 2-heteroaryl indoles. acs.orgacs.org

Radical Cascade Reactions: Initiating a radical cascade by homolytic cleavage of the weak C-I bond. The resulting vinyl radical could be trapped intramolecularly by a tethered functional group or intermolecularly, with the alkyne participating in a subsequent cyclization step. acs.orgresearchgate.net

Bifunctional Reagents in Cascade Processes: Utilizing 1-iodo-3-hexyne in reactions with other bifunctional reagents to create complex molecules in a single step. chemrxiv.org For example, photoredox-mediated reactions of alkynes with arylsulfonylacetates, which act as bifunctional reagents, can lead to tetrasubstituted alkenes. chemrxiv.org

Design and Synthesis of Advanced Functional Materials with Tunable Optical, Electronic, and Mechanical Properties Incorporating the this compound Scaffold

Alkynes and polyynes are fundamental components in materials science, forming the backbones of conjugated polymers and carbon-rich nanostructures. numberanalytics.comoup.com The incorporation of the 1-iodo-3-hexyne unit into polymeric or oligomeric structures could lead to materials with unique and tunable properties.

The presence of the iodine atom offers a handle for post-polymerization modification, allowing for the fine-tuning of material properties. The alkyne unit contributes to the rigidity and electronic conjugation of the polymer backbone. numberanalytics.com

Key research avenues include:

Conjugated Polymers: Polymerizing 1-iodo-3-hexyne or its derivatives to create novel conjugated polymers. oup.com The properties of these polymers, such as their band gap, conductivity, and luminescence, could be tuned by altering the substituents and through post-polymerization functionalization at the iodine position. oborolabs.com

Optical Materials: Synthesizing oligomers and polymers based on the 1-iodo-3-hexyne scaffold for applications in nonlinear optics. researchgate.net Polyyne chains are known to exhibit strong Raman scattering and their optical properties can be tuned by changing the chain length and end groups. researchgate.netnih.govgoogle.com The iodine atom could be used to attach chromophores or other functional groups to modulate these properties.

Tunable Mechanical Properties: Incorporating 1-iodo-3-hexyne into elastomers and cross-linked polymer networks. acs.org The alkyne functionality can be used for cross-linking via "click" reactions, and the density of this cross-linking can control the tensile modulus and recovery of the material. acs.org The C-I bond could serve as a latent site for further cross-linking or degradation, leading to smart or responsive materials.

Table 2: Potential Properties of Materials Derived from this compound

| Material Type | Potential Property | Tuning Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Conjugated Polymers | Tunable band gap, conductivity | Post-polymerization functionalization via C-I bond | Organic electronics, sensors | oup.comoborolabs.com |

| Optical Oligomers | Nonlinear optical properties, distinct Raman frequencies | Variation of conjugation length and end-capping groups | Multiplexed imaging, data storage | researchgate.netnih.gov |

| Cross-linked Elastomers | Tunable tensile modulus and recovery | Control of cross-linking density via alkyne "click" reactions | Biomaterials, smart materials | acs.org |

Advanced Mechanistic Insights through Operando Spectroscopy, Kinetic Isotope Effects, and Computational Modeling for Challenging Transformations

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. For the complex reactions involving 1-iodo-3-hexyne, a combination of advanced analytical techniques and computational methods will be indispensable.

Operando Spectroscopy: Techniques like in-situ IR, Raman, and NMR spectroscopy allow for the real-time monitoring of catalytic reactions as they occur. researchgate.netrsc.orgacs.org This provides invaluable data on the formation and consumption of reactants, intermediates, and products, helping to elucidate the catalytic cycle and identify deactivation pathways. rsc.orgscilit.com The application of operando spectroscopy to copper- or palladium-catalyzed reactions of 1-iodo-3-hexyne could reveal key mechanistic details.

Kinetic Isotope Effects (KIEs): The KIE, determined by comparing the reaction rates of isotopically substituted reactants (e.g., replacing hydrogen with deuterium (B1214612) or 12C with 13C), is a powerful tool for probing the rate-determining step and the nature of transition states. libretexts.orgwikipedia.org Studying the KIE for the activation of the C-I bond in 1-iodo-3-hexyne could distinguish between different mechanistic pathways, such as oxidative addition or SN2-type processes. rsc.orgsnnu.edu.cnepfl.ch

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide detailed energetic profiles of reaction pathways, geometries of transition states, and insights into catalyst-substrate interactions. nih.gov Combining computational predictions with experimental results from operando spectroscopy and KIE studies will provide a comprehensive picture of the mechanisms governing the reactivity of 1-iodo-3-hexyne.

Future research efforts integrating these advanced methods will be crucial for overcoming challenges in the chemistry of 1-iodo-3-hexyne, such as controlling regioselectivity in cascade reactions or understanding the deactivation of novel catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.